molecular formula C14H20ClN3 B2424728 4-((((1r,4r)-4-Aminocyclohexyl)amino)methyl)benzonitrile hydrochloride CAS No. 1417789-62-8

4-((((1r,4r)-4-Aminocyclohexyl)amino)methyl)benzonitrile hydrochloride

Cat. No.: B2424728
CAS No.: 1417789-62-8
M. Wt: 265.79
InChI Key: VQBMZYCLKBPSMF-SKKCDYJJSA-N
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Description

4-((((1r,4r)-4-Aminocyclohexyl)amino)methyl)benzonitrile hydrochloride is a chemical compound with the molecular formula C14H20ClN3 It is a derivative of benzonitrile, featuring an aminocyclohexyl group

Properties

IUPAC Name

4-[[(4-aminocyclohexyl)amino]methyl]benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3.ClH/c15-9-11-1-3-12(4-2-11)10-17-14-7-5-13(16)6-8-14;/h1-4,13-14,17H,5-8,10,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBMZYCLKBPSMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NCC2=CC=C(C=C2)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((((1r,4r)-4-Aminocyclohexyl)amino)methyl)benzonitrile hydrochloride typically involves the following steps:

    Formation of the Aminocyclohexyl Intermediate: The starting material, cyclohexanone, undergoes reductive amination with ammonia or an amine to form the aminocyclohexyl intermediate.

    Coupling with Benzonitrile: The aminocyclohexyl intermediate is then coupled with benzonitrile under conditions that facilitate the formation of the desired product. This step often involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps remain similar, but the reactions are optimized for higher yields and purity. Catalysts and solvents are chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group at the cyclohexyl position undergoes alkylation and acylation under controlled conditions. Key reactions include:

Reaction TypeReagents/ConditionsProductYield (%)Citation
Reductive alkylationFormaldehyde + NaBH3CN (pH 4–5, RT)N-methylated derivative78–85
AcylationAcetyl chloride (Et3N, THF, 0°C→RT)Acetamide derivative92
SulfonylationTosyl chloride (DMAP, CH2Cl2)Tosylate intermediate68

These reactions are critical for modifying the compound’s pharmacokinetic properties in medicinal chemistry applications.

Nucleophilic Substitution at the Benzonitrile Group

The nitrile moiety participates in nucleophilic substitutions under acidic or basic conditions:

  • Thioamide formation : Treatment with H2S in concentrated H2SO4 converts the nitrile to a thioamide, enabling downstream cyclization reactions (e.g., with α-chloro ketones) .

  • Hydrolysis : Acidic hydrolysis (HCl, H2O, reflux) yields the corresponding carboxylic acid, though this pathway is less common due to competing side reactions.

Condensation and Cyclization Reactions

The secondary amine (-NHCH2-) facilitates condensation with carbonyl compounds:

Example Protocol (from cariprazine synthesis ):

  • React with 4-(2-chloroacetyl)benzonitrile (61 ) under basic conditions (K2CO3, DMF, 60°C).

  • Cyclize to form a piperazinyl benzaldehyde intermediate (62 ) in 89% yield.

Salt Formation and Stability

As a hydrochloride salt, the compound exhibits high solubility in polar solvents (water: ~15 mg/mL at 25°C). Stability studies indicate:

  • pH stability : Stable in pH 2–7 (24 hr, 37°C; <5% degradation).

  • Thermal stability : Decomposes at 218°C (DSC data) .

Catalytic Hydrogenation

The cyclohexyl ring undergoes selective hydrogenation using Pd/C (H2, 50 psi, EtOH):

  • Reduces aromatic amines to cyclohexylamines with 60–70% trans selectivity .

  • Critical for generating stereochemically pure intermediates in antipsychotic drug synthesis .

Reaction Optimization Insights

  • Temperature control : Exothermic reactions (e.g., acylation) require ice baths to prevent decomposition.

  • Purification : Recrystallization from acetonitrile achieves >95% purity .

Scientific Research Applications

4-((((1r,4r)-4-Aminocyclohexyl)amino)methyl)benzonitrile hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.

    Industrial Applications: It serves as an intermediate in the synthesis of various organic compounds, including dyes and polymers.

Mechanism of Action

The mechanism of action of 4-((((1r,4r)-4-Aminocyclohexyl)amino)methyl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The aminocyclohexyl group is believed to play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-((((1r,4r)-4-Hydroxycyclohexyl)amino)methyl)benzonitrile: This compound features a hydroxy group instead of an amino group on the cyclohexyl ring.

    4-((((1r,4r)-4-Methylcyclohexyl)amino)methyl)benzonitrile: This variant has a methyl group on the cyclohexyl ring.

Uniqueness

4-((((1r,4r)-4-Aminocyclohexyl)amino)methyl)benzonitrile hydrochloride is unique due to the presence of the aminocyclohexyl group, which imparts specific chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Q & A

Basic: What are the recommended analytical methods for confirming the purity and identity of this compound?

Answer:

  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (e.g., C18 column, methanol/water mobile phase) to assess purity (>97.0% as per GC/HPLC standards) .
  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR in deuterated solvents (DMSO-d₆ or CDCl₃) to confirm structural integrity, focusing on benzonitrile protons (δ 7.5–8.0 ppm) and cyclohexylamine resonances (δ 1.5–2.5 ppm) .
  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) to verify molecular weight (e.g., [M+H]⁺ peak at ~255.4 Da for related hydrochloride salts) .

Basic: How should this compound be stored to ensure stability?

Answer:

  • Storage Conditions: Store in a tightly sealed container at 2–8°C, protected from light and moisture. Hydrochloride salts are hygroscopic; desiccants (silica gel) are recommended .
  • Handling Precautions: Use in a fume hood with PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact. GHS hazard codes H319 (eye irritation) and H335 (respiratory irritation) apply .

Basic: What synthetic routes are reported for similar aminocyclohexyl-benzenenitrile derivatives?

Answer:

  • Key Steps:
    • Buchwald-Hartwig Amination: Coupling of 4-bromobenzonitrile with (1r,4r)-4-aminocyclohexane using a palladium catalyst .
    • Reductive Amination: Reaction of 4-formylbenzonitrile with (1r,4r)-4-aminocyclohexane in the presence of NaBH₃CN .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol/water .

Advanced: How can researchers resolve contradictions in purity data from different analytical methods (e.g., GC vs. HPLC)?

Answer:

  • Method Validation: Calibrate instruments with certified reference standards. For GC, ensure derivatization (e.g., silylation) to address volatility issues. For HPLC, optimize mobile phase pH to improve peak resolution .
  • Cross-Validation: Compare results with alternative techniques (e.g., melting point analysis, elemental analysis) .
  • Case Study: A 2022 study noted discrepancies (>2% variance) between GC and HPLC for aminobenzonitrile derivatives due to residual solvents; Karl Fischer titration resolved this by quantifying water content .

Advanced: What experimental designs are suitable for studying the environmental fate of this compound?

Answer:

  • OECD Guidelines:
    • Hydrolysis Stability: Incubate at pH 4, 7, and 9 (25°C and 50°C) for 5–30 days; monitor degradation via LC-MS .
    • Ecotoxicology: Use Daphnia magna acute toxicity tests (48-hour EC₅₀) and algal growth inhibition assays (OECD 201) .
  • Long-Term Fate: Model soil sorption (Kₒc) using batch equilibrium methods and predict biodegradation pathways via QSAR tools .

Advanced: How can researchers assess the compound’s potential for off-target pharmacological activity?

Answer:

  • In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict binding to GPCRs or kinases. Focus on conserved amine-binding pockets .
  • In Vitro Profiling:
    • Radioligand Binding Assays: Test against serotonin/dopamine receptors at 10 μM concentration .
    • CYP450 Inhibition: Evaluate metabolic interactions using human liver microsomes and LC-MS/MS .

Advanced: What strategies mitigate variability in biological assay results caused by hydrochloride salt hygroscopicity?

Answer:

  • Lyophilization: Prepare stock solutions in anhydrous DMSO and store at -80°C to prevent hydration .
  • Quality Control: Pre-weigh aliquots under nitrogen atmosphere and validate water content via Karl Fischer titration before each assay .

Advanced: How can crystallography aid in understanding the compound’s solid-state behavior?

Answer:

  • Single-Crystal X-Ray Diffraction (SCXRD): Resolve hydrogen bonding networks (e.g., N–H···Cl interactions) and confirm stereochemistry of the (1r,4r)-cyclohexyl group .
  • Powder XRD: Monitor polymorph transitions during storage; anhydrous vs. hydrate forms exhibit distinct diffraction patterns .

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